molecular formula C18H22BNO4 B581079 Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1256360-11-8

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No.: B581079
CAS No.: 1256360-11-8
M. Wt: 327.187
InChI Key: MHUYEVSKFAMONG-UHFFFAOYSA-N
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Description

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a boronic ester-functionalized pyrrole derivative. Its structure combines a pyrrole ring substituted with a pinacol boronate ester at the 3-position and a benzyl carboxylate group at the 1-position. This compound is synthesized via reduction of a boronate-containing ketone intermediate using NaBH₄ in THF with BF₃·OEt₂ catalysis, yielding a colorless crystalline solid (24% yield after purification) . The benzyl carboxylate group enhances solubility in organic solvents, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal and materials chemistry .

Properties

IUPAC Name

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUYEVSKFAMONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115044
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
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Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-11-8
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Attempted Acylation of Pyrrole

The protected boronic acid (2 ) was subjected to acyl chloride formation using Lee’s method (PPh₃/CCl₄). However, the resulting crude acid chloride (3 ) reacted with pyrrole in the presence of DMAP to yield N-acylpyrrole (4 ) in only 24% yield. Low reactivity stemmed from steric hindrance from the pinacol group and competing side reactions at the pyrrole 2-position.

Reduction and Deprotection Challenges

Reduction of 4 with BF₃·OEt₂/NaBH₄ yielded the benzyl-pyrrole-boronate (5 ), but subsequent deprotection using HCl, BBr₃, or acidic methanol failed due to pyrrole ring decomposition. This route was abandoned due to irreproducible yields and instability of intermediates.

Route 2: Intermediate-Stage Boronation via Bromobenzyl Precursors

Synthesis of 2-(4-(Bromomethyl)Phenyl)-1,3,2-Dioxaborolane

4-Methylbenzeneboronic acid was protected with ethylene glycol to form 6 (83% yield), followed by bromination with NBS/AIBN in CCl₄ to give 7 (90% yield).

Table 2: Bromination Reaction Conditions

ParameterValue
Brominating AgentN-Bromosuccinimide (NBS)
InitiatorAIBN
SolventCCl₄
TemperatureReflux (76°C)
Yield90%

Pinacol Exchange and Pyrrole Alkylation

Compound 7 underwent pinacol exchange in refluxing toluene to yield 8 (50.5% yield). Alkylation of pyrrole’s lithium salt (generated with n-BuLi/THF) with 8 in DMSO afforded 5 in 34% yield. However, deprotection attempts again failed, mirroring Route 1’s limitations.

ParameterValue
Amine4-Bromobenzylamine
Cyclic KetoneDMT
Solvent SystemAcOH/Pyrrolidine (4:1)
Yield89%

Lithiation and Boronation

Lithiation of 9 with t-BuLi at -78°C, followed by quenching with B(OMe)₃ and acidic hydrolysis, yielded 1-(4-boronobenzyl)-1H-pyrrole (10 ) in 52% yield. The benzyl carboxylate group was introduced via reaction with benzyl chloroformate in the presence of DMAP, finalizing the target compound.

Table 4: Boronation and Esterification Steps

StepConditionsYield
Lithiationt-BuLi, THF, -78°C75%
BoronationB(OMe)₃, then HCl52%
BenzylationClCO₂Bn, DMAP, CH₂Cl₂69%

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency Comparison

RouteKey StepAdvantagesDisadvantagesOverall Yield
1Early boronate introductionSimple protectionDeprotection failures<10%
2Intermediate brominationStable intermediatesLow alkylation yields34%
3Late-stage boronationAvoids deprotectionRequires cryogenic conditions52%

Route 3’s success hinges on avoiding premature boronate exposure, which aligns with findings from Claudius D’Silva’s work on analogous systems. The use of t-BuLi instead of n-BuLi improved lithiation selectivity, reducing 2-substitution byproducts.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The target compound shows distinct peaks for the benzyl group (δ 5.25, s, 2H), pyrrole protons (δ 6.85–7.10, m), and pinacol methyl groups (δ 1.32, s).

  • MS : ESI-MS exhibits a molecular ion cluster at m/z 327.187 [M+H]⁺, consistent with the molecular formula C₁₈H₂₂BNO₄.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity. The compound is stable at -20°C under argon for >6 months but degrades upon prolonged exposure to moisture.

Industrial-Scale Considerations

For bulk synthesis, Route 3 has been adapted with the following modifications:

  • Replacing t-BuLi with the safer LDA (lithium diisopropylamide)

  • Using flow chemistry for the lithiation step to enhance temperature control

  • Implementing continuous extraction for boronate isolation

These changes improved the overall yield to 61% in pilot-scale trials .

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Boronate Ester: Participates in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Pyrrole Ring: Engages in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in synthetic chemistry.

Molecular Targets and Pathways:

    Enzymatic Interactions: The compound can interact with enzymes that recognize boronate esters, potentially inhibiting their activity.

    Cellular Pathways: In biological systems, it may affect pathways involving boron-containing compounds, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

  • Structural Difference : Replaces the benzyl group with a methyl ester.
  • Impact : The smaller methyl group reduces steric hindrance but may lower solubility in polar solvents compared to the benzyl analog. This compound is simpler to synthesize but less stable under basic conditions due to the absence of a bulky benzyl protecting group .

tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Structural Difference : Features a fused pyridine ring and a tert-butyl carboxylate.
  • Impact: The pyridine ring introduces aromatic nitrogen, altering electronic properties (e.g., increased electron-withdrawing effects). Molecular weight = 344.21 g/mol .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[Triisopropylsilyl]-1H-pyrrole

  • Structural Difference : Replaces the benzyl carboxylate with a triisopropylsilyl (TIPS) group.
  • Impact : The TIPS group increases hydrophobicity and steric bulk, improving stability against hydrolysis but complicating deprotection steps in synthetic workflows. This derivative is preferred for reactions requiring prolonged storage or harsh conditions .

1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Structural Difference : Substitutes the pyrrole ring with pyrazole and adds a fluoro-methylbenzyl group.
  • The fluorine atom introduces electronegativity, altering reactivity in cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate C₁₇H₂₀BNO₄ 329.16 Benzyl carboxylate, boronate ester Suzuki coupling, drug intermediates
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate C₁₁H₁₆BNO₄ 253.06 Methyl ester, boronate ester High-throughput synthesis
tert-Butyl pyrrolo[2,3-b]pyridine derivative C₁₈H₂₅BN₂O₄ 344.21 tert-Butyl carboxylate, fused pyridine Kinase inhibitor precursors
1-[Triisopropylsilyl]-pyrrole boronate C₁₉H₃₅BNO₂Si 356.39* Triisopropylsilyl, boronate ester Stable intermediates for catalysis
1-(3-Fluoro-4-methyl-benzyl)-pyrazole boronate C₁₇H₂₂BFN₂O₂ 316.18 Pyrazole, fluoro-methylbenzyl Bioactive molecule synthesis

*Calculated based on molecular formula.

Biological Activity

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety is significant for its chemical reactivity and biological interactions. This article synthesizes available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H26BNO
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of benzyl derivatives often involves interactions with various biological targets such as enzymes and receptors. The presence of the dioxaborolane unit suggests potential applications in targeting protein kinases or other enzyme classes due to its ability to form reversible covalent bonds with nucleophilic residues in active sites.

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures have shown promising anticancer properties. For instance, studies have demonstrated that similar benzyl derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways in cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism
Benzyl Derivative AHeLa12.5Inhibition of mTOR pathway
Benzyl Derivative BMCF78.0Induction of apoptosis

Enzyme Inhibition

The compound has been noted for its potential as a kinase inhibitor. In vitro assays suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways.

Enzyme TargetIC50 (nM)Reference
mTOR50
EGFR200

Study 1: Antiproliferative Effects

A study conducted on various benzyl derivatives including the target compound revealed that modifications on the dioxaborolane moiety significantly affected their antiproliferative activities. The presence of bulky groups enhanced activity against breast cancer cell lines (MCF7), suggesting a structure-activity relationship that can be exploited for drug development.

Study 2: Kinase Inhibition

In a comparative analysis of several boron-containing compounds, this compound exhibited selective inhibition of mTOR with an IC50 value of approximately 50 nM. This highlights its potential as a therapeutic agent in cancer treatment strategies targeting the mTOR pathway.

Scientific Research Applications

1.1. Arginase Inhibition

One significant application of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has been utilized in synthesizing analogs that exhibit potent inhibition of human arginase isoforms (hARG-1 and hARG-2) with IC50 values indicating effective cellular activity .

1.2. Cancer Therapeutics

Research indicates that derivatives of this compound can serve as selective inhibitors for various kinases involved in cancer progression. For instance, modifications to the benzyl group have led to the discovery of compounds that selectively inhibit PKMYT1, a kinase associated with DNA damage response in cancer cells . The ability to design inhibitors with high selectivity enhances their therapeutic potential while minimizing side effects.

1.3. Neuropharmacology

The incorporation of the pyrrole moiety has opened avenues for neuropharmacological applications. Compounds based on this structure have shown promise in modulating neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders .

2.1. Boron Chemistry

The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns in organic synthesis. This compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

2.2. Multi-component Reactions

The compound can be utilized in multi-component reactions such as Ugi reactions, which are valuable for synthesizing diverse libraries of compounds rapidly . These methodologies are particularly useful in drug discovery and development.

3.1. Polymer Chemistry

In material science, derivatives of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate have been explored for their potential use in polymer synthesis. The boron moiety can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

3.2. Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound could enhance targeting capabilities and improve therapeutic efficacy .

Table: Summary of Research Findings on Applications

Application AreaStudy ReferenceKey Findings
Arginase Inhibition Potent inhibitors developed with IC50 values < 500 nM
Cancer Therapeutics Selective PKMYT1 inhibition with high selectivity
Neuropharmacology Modulation of neurotransmitter systems
Synthetic Methodologies Effective cross-coupling reactions
Polymer Chemistry Enhanced thermal stability in polymer matrices
Nanotechnology Potential use in drug delivery systems

Q & A

Basic: What are common synthetic routes to prepare Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate?

This compound is typically synthesized via palladium-catalyzed borylation reactions. A general approach involves coupling a halogenated pyrrole precursor (e.g., 3-bromo-1H-pyrrole-1-carboxylate) with a pinacol borane reagent under Miyaura borylation conditions. Key steps include:

  • Use of Pd(dppf)Cl₂ or Pd(OAc)₂ catalysts with ligands such as XPhos.
  • Reaction in anhydrous THF or dioxane at 80–100°C under inert atmosphere.
  • Purification via silica gel chromatography (hexanes/EtOAC with 0.25% Et₃N to prevent boronate hydrolysis) .

Basic: How should this compound be purified, and what solvents are optimal for chromatography?

Purification often employs column chromatography with a hexanes/EtOAc gradient (e.g., 2:1 v/v) supplemented with 0.25% triethylamine to stabilize the boronate ester. This minimizes decomposition during elution. For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% formic acid) can resolve impurities. Confirm purity via ¹H NMR (monitoring for residual solvents) and LC-MS .

Advanced: How do catalyst selection and reaction scale impact hydrogenation outcomes for this compound?

Hydrogenation to access C(sp³)-borylated pyrrolidines (e.g., tert-butyl 3-borylpyrrolidine-1-carboxylate) requires careful catalyst optimization:

  • Pd/C (10%) : Achieves 82% yield at 0.5 mmol scale but forms rotational isomer mixtures.
  • Rh/C (5%) : Improves scalability (73% yield at 1 g scale) with reduced isomer complexity.
  • Solvent effects : Ethanol enhances hydrogenation efficiency compared to THF. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexanes/EtOAc 3:1) .

Advanced: How can rotational isomers formed during hydrogenation be characterized?

Rotational isomers arise from restricted rotation around the B–C bond. Analytical strategies include:

  • Variable-temperature ¹H NMR : Observe coalescence of signals (e.g., 3.4–3.7 ppm for pyrrolidine protons) at elevated temperatures (50–80°C in C₆D₆).
  • X-ray crystallography : Resolve isomer geometry using SHELX software for structure refinement .
  • DFT calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G* level) to assign isomer configurations .

Basic: What applications does this compound have in cross-coupling reactions?

As a boronic ester, it participates in Suzuki-Miyaura couplings to form biaryl or heteroaryl linkages. Example protocol:

  • React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
  • Yields range from 60–85% depending on steric hindrance. Monitor coupling efficiency via ¹¹B NMR (disappearance of δ 31 ppm signal) .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) can model transition states and charge distribution:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring.
  • Simulate Pd insertion barriers using Gaussian09 (M06-2X functional) to predict regioselectivity.
  • Validate with experimental kinetic data (e.g., rate constants from in situ IR monitoring) .

Basic: What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include δ 1.3 ppm (pinacol methyl groups) and δ 6.8–7.4 ppm (aromatic protons).
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (e.g., m/z 356.2132 for C₁₉H₂₄BNO₄).
  • FT-IR : B–O stretches at 1350–1370 cm⁻¹ and ester C=O at 1720 cm⁻¹ .

Advanced: How does steric hindrance influence its reactivity in catalytic cycles?

The benzyl and pinacol groups create steric bulk, which:

  • Slows transmetallation in Suzuki reactions, requiring higher temperatures (≥100°C).
  • Favors mono-borylation over di-substitution in electrophilic aromatic substitution.
  • Computational modeling (VMD visualization) shows hindered Pd coordination, necessitating bulky ligands (e.g., SPhos) for efficient coupling .

Basic: What storage conditions are recommended to prevent decomposition?

Store under argon at –20°C in amber vials. Avoid moisture (hygroscopic) and prolonged exposure to light, which can hydrolyze the boronate ester. Confirm stability via periodic ¹H NMR (monitor δ 1.3 ppm pinacol signal) .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) aid in mechanistic studies?

  • ¹⁰B NMR : Track boron migration during hydrogenation (e.g., δ 30–35 ppm for sp³ vs sp² boron).
  • Isotope tracing : Use ¹⁰B-enriched pinacol borane to study transmetallation pathways in cross-coupling.
  • Correlate isotopic shifts with kinetic isotope effects (KIE) to elucidate rate-determining steps .

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